An In-depth Technical Guide to 4-iodo-1H-indole-2-carboxylic acid: Properties, Synthesis, and Application
An In-depth Technical Guide to 4-iodo-1H-indole-2-carboxylic acid: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of 4-iodo-1H-indole-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, outline a robust synthetic strategy, and explore its significant utility in palladium-catalyzed cross-coupling reactions, culminating in its application in the synthesis of biologically active molecules.
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with biological targets. The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological activity.
4-iodo-1H-indole-2-carboxylic acid is a particularly valuable synthetic intermediate. It combines three key features: the indole core for biological recognition, a carboxylic acid at the 2-position that can act as a bioisostere or a handle for amide coupling, and an iodine atom at the 4-position. This iodo-substituent is not merely a source of steric bulk; it is a highly reactive handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures that would otherwise be difficult to access.
Core Physicochemical and Spectroscopic Properties
While specific experimental data for 4-iodo-1H-indole-2-carboxylic acid is not broadly published, its properties can be reliably predicted based on the well-characterized parent compound, indole-2-carboxylic acid, and the known effects of iodo-substitution.
Data Summary Table
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₉H₆INO₂ | - |
| Molecular Weight | 287.06 g/mol | - |
| Appearance | Expected to be an off-white to pale yellow or tan solid. | Based on similar iodo-aryl carboxylic acids. |
| Melting Point | Estimated >210 °C (with decomposition). | The parent indole-2-carboxylic acid melts around 202-206 °C[1]. The heavier iodine atom and potential for altered crystal packing would likely increase this value. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | Typical for aromatic carboxylic acids. |
| pKa | Estimated 3.5 - 4.5 | The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the indole ring. |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the indole ring protons. The proton at the 3-position will likely appear as a singlet or a doublet with a small coupling constant. The aromatic protons on the benzene portion of the ring will show a distinct splitting pattern influenced by the iodine at C4. The N-H proton will appear as a broad singlet, and the carboxylic acid proton will be a very broad singlet at a downfield chemical shift (>12 ppm).
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¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~160-170 ppm). The carbon bearing the iodine (C4) will have its chemical shift influenced by the heavy atom effect.
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IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a sharp N-H stretch (~3300-3400 cm⁻¹), and a strong C=O stretch for the carbonyl group (~1680-1710 cm⁻¹).[2]
Synthesis of 4-iodo-1H-indole-2-carboxylic acid
A logical and effective route to 4-iodo-1H-indole-2-carboxylic acid involves a two-step process: first, the synthesis of the indole-2-carboxylic acid core, followed by regioselective iodination. The Hemetsberger indole synthesis is a classic and reliable method for the former.
Synthetic Workflow Diagram
Caption: Synthetic pathway to 4-iodo-1H-indole-2-carboxylic acid.
Experimental Protocol: Synthesis via Hemetsberger Cyclization
This protocol is a representative procedure based on established methodologies.[3]
Step 1: Synthesis of Ethyl 4-iodo-1H-indole-2-carboxylate
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add dry ethanol (EtOH).
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Base Preparation: Add sodium metal (Na, 1.1 equivalents) portion-wise to the EtOH at 0 °C to generate sodium ethoxide (NaOEt) in situ. Allow the mixture to stir until all sodium has dissolved.
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Addition of Reagents: To the NaOEt solution, add 2-iodobenzaldehyde (1.0 eq.) followed by the dropwise addition of ethyl azidoacetate (1.1 eq.) while maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Cyclization: Once the initial condensation is complete, carefully remove the ethanol under reduced pressure. Add xylenes to the residue and heat the mixture to reflux (approx. 140 °C) for 2-4 hours to induce thermal cyclization and nitrogen extrusion.
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Workup and Purification: Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.
Step 2: Saponification to 4-iodo-1H-indole-2-carboxylic acid
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Hydrolysis: Dissolve the purified ethyl 4-iodo-1H-indole-2-carboxylate from the previous step in a mixture of ethanol and water. Add potassium hydroxide (KOH, 3-5 eq.) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.
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Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
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Acidification: Cool the aqueous solution in an ice bath and acidify by the slow addition of 2M hydrochloric acid (HCl) until the pH is ~2. A precipitate should form.
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Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-iodo-1H-indole-2-carboxylic acid.
Chemical Reactivity: A Gateway to Molecular Complexity
The C4-iodo group is the key to the synthetic versatility of this molecule. The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a low-valent palladium(0) catalyst. This is the rate-determining step in many cross-coupling reactions, and therefore, aryl iodides are the most reactive of the aryl halides.[4]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodo-indole and various organoboron reagents (boronic acids or esters). This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki Coupling of 4-iodo-1H-indole-2-carboxylic acid
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Reagent Preparation: In a reaction vial, combine 4-iodo-1H-indole-2-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2-3 eq.).
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Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%). Scientist's Note: The choice of ligand and catalyst is critical. For challenging couplings, more advanced phosphine ligands may be required.
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Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
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Reaction: Seal the vial and heat the reaction mixture, typically to 80-100 °C, with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.
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Workup and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.
B. Heck Reaction
The Heck reaction facilitates the coupling of the iodo-indole with an alkene, forming a new carbon-carbon bond and creating a substituted alkene. This is invaluable for extending carbon chains and introducing vinyl functionalities.[5]
Field-Proven Protocol: Heck Reaction of 4-iodo-1H-indole-2-carboxylic acid
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Reagent Preparation: In a Schlenk flask, combine 4-iodo-1H-indole-2-carboxylic acid (1.0 eq.), the alkene (e.g., butyl acrylate, 1.5 eq.), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, 4-10 mol%).
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Base and Solvent: Add an organic base, typically triethylamine (Et₃N, 2-3 eq.), and a polar aprotic solvent like DMF or acetonitrile.
-
Reaction: Degas the mixture and heat under a nitrogen atmosphere to 80-120 °C for 6-24 hours.
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Workup and Purification: Cool the reaction, filter off any solids, and concentrate the solvent. The residue can be taken up in an organic solvent and washed with water to remove salts before being purified by column chromatography.
Applications in Drug Discovery
The indole-2-carboxylic acid scaffold is a known pharmacophore that can chelate key metal ions in enzyme active sites.[6] Its derivatives have shown significant promise as inhibitors of various enzymes, making 4-iodo-1H-indole-2-carboxylic acid a critical starting material for generating diverse chemical libraries to probe structure-activity relationships (SAR).
Case Study: HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for viral replication. It contains two magnesium ions (Mg²⁺) in its active site that are essential for its catalytic function. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors that work by chelating these magnesium ions, thus blocking the enzyme's strand transfer activity.[2][6]
Using 4-iodo-1H-indole-2-carboxylic acid, researchers can employ Suzuki or other cross-coupling reactions to install a variety of substituents at the 4-position. These substituents can then interact with other regions of the enzyme's active site or the viral DNA, potentially increasing potency and improving pharmacokinetic properties.
Illustrative Bio-Mechanism Diagram
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
This strategic derivatization, enabled by the 4-iodo handle, is a prime example of how this building block serves as a cornerstone in modern drug discovery programs, allowing for the rapid generation and optimization of lead compounds.
Conclusion
4-iodo-1H-indole-2-carboxylic acid is a high-value, multifunctional building block for chemical synthesis. Its true power lies in the ortho-iodide, which provides a reliable and highly reactive site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of complex, substituted indole derivatives. For scientists engaged in the fields of medicinal chemistry and materials science, mastering the use of this reagent opens up a vast chemical space for exploration and innovation.
References
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Heck, R. F. (n.d.). Heck reaction. Wikipedia. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid. Retrieved January 22, 2026, from [Link]
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El Kazzouli, S., et al. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 21(9), 1145. [Link]
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Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Retrieved January 22, 2026, from [Link]
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Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
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Cui, W., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112022. [Link]
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MD Topology. (n.d.). 4-Hydroxy-1H-indole-2-carboxylicacid. Retrieved January 22, 2026, from [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
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Klapars, A., & Buchwald, S. L. (2002). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
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